molecular formula C10H14ClNO2 B1292673 2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride CAS No. 1135916-78-7

2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride

Cat. No. B1292673
M. Wt: 215.67 g/mol
InChI Key: KLPVDKNMMUWTDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Paper details the synthesis of a related compound, "Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride," which shares a similar structure to the target compound. The synthesis involves reacting the corresponding amino acid with thionyl chloride in methanol, under controlled temperature conditions to achieve a high yield of 98%. This suggests that a similar approach could potentially be applied to synthesize "2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride," with adjustments for the different substituents on the aromatic ring.

Molecular Structure Analysis

The molecular structure of compounds related to "2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride" is discussed in paper , where the structure of new derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid was confirmed by degradation and spectral analysis. Although the core structure differs, the methods used for structural confirmation could be applicable to the target compound, including spectral analysis techniques such as FTIR, as mentioned in paper .

Chemical Reactions Analysis

Paper explores the photochemical reactions of 2,5-dimethylphenacyl (DMP) carbamates, which release amines or amino acids upon irradiation. The DMP group is related to the 2,5-dimethylphenyl group in the target compound. The study found that the photoreaction proceeds from the triplet excited state and involves the liberation of a carbamic acid derivative. This information could be relevant when considering the photochemical behavior of "2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride."

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the related compounds discussed in the papers. For instance, the thermal stability of DMP carbamates mentioned in paper suggests that the 2,5-dimethylphenyl group may confer stability to the target compound. Additionally, the high yield synthesis and the controlled reaction conditions described in paper provide insights into the reactivity and stability of chlorophenyl acetate derivatives, which could be extrapolated to the target compound.

Scientific Research Applications

Synthesis and Fluorescent Properties

  • Synthesis and Fluorescent Property Evaluation : This study discusses the synthesis of a series of 1,3,5-triaryl-2-pyrazolines, including the use of a compound similar to 2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride. These compounds exhibited fluorescence properties, particularly in the blue region of the visible spectrum when irradiated with ultraviolet radiation. The fluorescent behavior was studied using UV-Vis and emission spectroscopy (Hasan, Abbas, & Akhtar, 2011).

Polymorphism and Crystal Formation

  • Polymorphism and Cocrystal Salt Formation : This research explored the polymorphism of a compound analogous to 2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride. It investigated the effect of Cl-CH3 exchange on the formation of polymorphic and cocrystal salts, providing insights into the structural properties of such compounds (Zhoujin et al., 2022).

Chemical Synthesis and Methodologies

  • Synthesis of Novel Compounds : A study demonstrated the synthesis of novel 5-chlorinated 2-aminothiophenes, utilizing a methodology that may be relevant to the synthesis of compounds like 2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride. The research focused on developing building blocks for oligomers used in polymer research (Puterová, Bobula, & Végh, 2008).

  • Solution Structures of Luminescent Chelates : This paper discussed the formation of structurally different luminescent chelates, providing a perspective on the potential application of 2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride in the development of luminescent materials (Latva, Kulmala, & Haapakka, 1996).

Conformational Analysis

  • Conformational Analyses of Derivatives : Research on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, which are structurally similar to 2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride, was conducted. This study provides insights into the structural properties of such compounds (Nitek et al., 2020).

Safety And Hazards

Safety data for “2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride” is currently unavailable online . It’s always important to handle chemicals with appropriate safety measures, including the use of personal protective equipment and adherence to local regulations and guidelines.

properties

IUPAC Name

2-amino-2-(2,5-dimethylphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-6-3-4-7(2)8(5-6)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPVDKNMMUWTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride

CAS RN

1135916-78-7
Record name Benzeneacetic acid, α-amino-2,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135916-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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